molecular formula C16H14ClN5O2S B3514603 N-(5-chloro-2-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B3514603
M. Wt: 375.8 g/mol
InChI Key: JAPBKFPUJPGELD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a tetrazole ring, a phenyl group, and a chloro-methoxy substituted phenyl ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Substitution Reactions: The phenyl group and the chloro-methoxy substituted phenyl ring can be introduced through substitution reactions involving appropriate halogenated precursors.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through the reaction of the intermediate compounds with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group could introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The tetrazole ring and other functional groups may play a crucial role in these interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide: can be compared with other acetamides, tetrazoles, and phenyl-substituted compounds.

    Examples: N-(5-chloro-2-methoxyphenyl)acetamide, 1-phenyl-1H-tetrazole, and other sulfanyl-substituted acetamides.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2S/c1-24-14-8-7-11(17)9-13(14)18-15(23)10-25-16-19-20-21-22(16)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPBKFPUJPGELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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N-(5-chloro-2-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

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